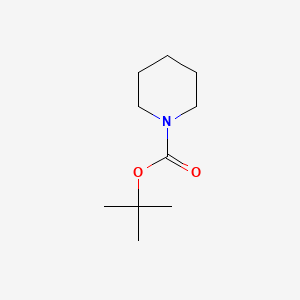

1-Boc-piperidine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2/c1-10(2,3)13-9(12)11-7-5-4-6-8-11/h4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQCNHUCCQJMSRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30426618 | |

| Record name | 1-Boc-piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30426618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75844-69-8 | |

| Record name | 1,1-Dimethylethyl 1-piperidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75844-69-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Boc-piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30426618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Piperidinecarboxylic acid, 1,1-dimethylethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.134 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Senior Application Scientist's In-depth Technical Guide to 1-Boc-piperidine

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: A Strategic Perspective on a Key Building Block

In the intricate world of organic synthesis, the strategic use of protecting groups is a fundamental pillar of success. As a Senior Application Scientist, I have witnessed firsthand how the judicious selection and application of these molecular tools can be the deciding factor in the efficient construction of complex target molecules. Among the arsenal of protecting groups, the tert-butoxycarbonyl (Boc) group is a workhorse, prized for its stability and predictable reactivity. This guide is dedicated to a critical reagent that embodies the power of the Boc group: 1-Boc-piperidine. Our exploration will go beyond a simple recitation of data, offering a nuanced, experience-driven perspective on its properties, synthesis, and applications. The aim is to provide a comprehensive and authoritative resource that empowers you to leverage this versatile building block to its full potential in your research and development endeavors.

Part 1: Core Physicochemical and Spectroscopic Data

This compound, also known by its systematic IUPAC name tert-butyl piperidine-1-carboxylate, is a widely utilized intermediate in synthetic organic chemistry.[1][2] Its primary function is to serve as a protected form of piperidine, a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds. The Boc group effectively masks the nucleophilicity and basicity of the piperidine nitrogen, allowing for selective chemical transformations at other positions of the molecule.

Fundamental Properties of this compound

A solid understanding of the physical and chemical properties of a reagent is paramount for its effective and safe handling in a laboratory setting.

| Property | Value |

| CAS Number | 75844-69-8 |

| Molecular Formula | C10H19NO2[1][2] |

| Molecular Weight | 185.26 g/mol [1] |

| Appearance | Clear, colorless to yellow liquid[2] |

| Density | 0.964 g/mL at 25 °C[3] |

| Boiling Point | 130-140 °C at 15 mmHg[4] |

| Refractive Index | n20/D 1.454 (lit.)[3] |

| Solubility | Soluble in most common organic solvents. |

Part 2: Synthesis and Mechanistic Underpinnings

The most prevalent and efficient method for the synthesis of this compound is the reaction of piperidine with di-tert-butyl dicarbonate (Boc₂O), a process that exemplifies a classic N-acylation reaction.[5]

Synthetic Workflow: The N-acylation of Piperidine

Caption: Generalized workflow for the synthesis of this compound.

Deep Dive into the Reaction Mechanism

The lone pair of electrons on the piperidine nitrogen atom initiates a nucleophilic attack on one of the electrophilic carbonyl carbons of the Boc anhydride. The choice of a non-nucleophilic base, such as triethylamine, is crucial to scavenge the proton from the piperidine nitrogen, thereby driving the reaction equilibrium towards the formation of the desired product. The tert-butoxycarbonyl protecting group is renowned for its stability across a broad spectrum of reaction conditions, including exposure to many nucleophiles and bases, rendering it an exemplary choice for safeguarding the piperidine nitrogen during intricate, multi-step synthetic sequences.

Part 3: Strategic Applications in Modern Synthesis

The true value of this compound is realized in its application as a versatile precursor for the synthesis of a diverse range of substituted piperidines, a privileged scaffold in medicinal chemistry.

Directed Lithiation for C-C Bond Formation

A powerful technique for the regioselective functionalization of the piperidine ring is directed ortho-lithiation. The Boc group can effectively direct deprotonation to the C2 position, creating a nucleophilic center for subsequent reactions with various electrophiles.

Exemplary Experimental Protocol: Directed Lithiation and Electrophilic Quench

-

Inert Atmosphere: Under a dry, inert atmosphere (e.g., argon), dissolve this compound (1.0 equivalent) in anhydrous diethyl ether or tetrahydrofuran in a flame-dried, three-necked flask.

-

Cryogenic Cooling: Cool the reaction vessel to -78 °C utilizing a dry ice/acetone bath.

-

Deprotonation: Slowly add a solution of sec-butyllithium (s-BuLi) (1.1 equivalents) dropwise, ensuring the internal temperature remains at -78 °C. Stir the resulting mixture for 1-3 hours.

-

Electrophilic Addition: Introduce the desired electrophile (e.g., an aldehyde, ketone, or alkyl halide) dropwise and permit the reaction to gradually warm to ambient temperature overnight.

-

Aqueous Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride. Perform an extraction with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purification: Purify the crude product via flash column chromatography on silica gel.

Boc Deprotection: Unveiling the Piperidine Nitrogen

The removal of the Boc protecting group is typically accomplished under acidic conditions. A solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) is a commonly employed and highly effective method.

Deprotection Workflow: An Acid-Labile Transformation

Caption: The acid-catalyzed deprotection of this compound.

Part 4: Prudent Handling and Safety Considerations

This compound is classified as an irritant to the eyes, respiratory system, and skin.[3] It is imperative to handle this chemical with appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a laboratory coat. All manipulations should be conducted within the confines of a certified chemical fume hood to ensure adequate ventilation. For comprehensive safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.[6][7][8][9]

References

- 1. N-(tert-butoxycarbonyl)piperidine | C10H19NO2 | CID 7010304 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, 97% 25 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 3. chembk.com [chembk.com]

- 4. fishersci.be [fishersci.be]

- 5. This compound | 75844-69-8 [chemicalbook.com]

- 6. peptide.com [peptide.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. fishersci.be [fishersci.be]

- 9. pipharm.com [pipharm.com]

The Strategic Deployment of 1-Boc-piperidine in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine ring is a privileged scaffold in medicinal chemistry, integral to the structure of numerous approved pharmaceuticals.[1][2] Its prevalence stems from a combination of favorable physicochemical properties, including metabolic stability and the ability to modulate lipophilicity and aqueous solubility.[2][3] The strategic introduction of a tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen atom has revolutionized the use of this scaffold, providing chemists with a robust and versatile tool for the synthesis of complex molecular architectures. This guide offers an in-depth exploration of the 1-Boc-piperidine scaffold, from its fundamental chemical properties and synthesis to its advanced applications in drug design, supported by detailed experimental protocols and comparative analyses.

The Piperidine Scaffold: A Privileged Motif in Drug Discovery

The six-membered nitrogen-containing heterocycle, piperidine, is a cornerstone of modern drug design, appearing in a wide array of therapeutics targeting the central nervous system (CNS), cancer, and infectious diseases.[2][3] Its conformational flexibility allows it to adapt to the steric demands of various biological targets, while the nitrogen atom can serve as a key hydrogen bond acceptor or a point for further functionalization.[2]

The introduction of a chiral center within the piperidine ring can significantly enhance biological activity and selectivity, making chiral piperidine scaffolds highly sought after in drug development.[4] The ability to precisely control the stereochemistry and functionalization of the piperidine ring is therefore of paramount importance.

The Role of the Boc Protecting Group: Enabling Complexity

The tert-butoxycarbonyl (Boc) group is arguably the most common amine protecting group in non-peptide chemistry, prized for its stability in a wide range of reaction conditions and its facile removal under acidic conditions.[5] In the context of the piperidine scaffold, the Boc group serves several critical functions:

-

Modulation of Reactivity: The Boc group deactivates the piperidine nitrogen, preventing its participation in unwanted side reactions and allowing for selective functionalization at other positions on the ring.[5]

-

Enhancement of Solubility: The lipophilic nature of the Boc group can improve the solubility of piperidine intermediates in organic solvents, facilitating their purification and handling.

-

Direction of Stereochemistry: The steric bulk of the Boc group can influence the stereochemical outcome of reactions on the piperidine ring.

The orthogonality of the Boc group with other common protecting groups, such as the base-labile fluorenylmethyloxycarbonyl (Fmoc) group, allows for complex, multi-step synthetic strategies.[5]

Synthesis and Deprotection of this compound: Foundational Protocols

The reliable synthesis and deprotection of this compound and its derivatives are fundamental to their use in medicinal chemistry. The following protocols represent robust and widely applicable methods.

Boc Protection of Piperidine

The most common method for the introduction of the Boc group is the reaction of piperidine with di-tert-butyl dicarbonate (Boc)₂O.[5]

Experimental Protocol: Boc Protection of Piperidine

-

Materials:

-

Piperidine (1.0 eq)

-

Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)

-

Triethylamine (Et₃N) or Sodium Hydroxide (NaOH) as base

-

Dichloromethane (CH₂Cl₂) or a water/acetone mixture as solvent

-

-

Procedure:

-

Dissolve piperidine in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer.

-

Add the base to the solution.

-

Slowly add (Boc)₂O to the reaction mixture.

-

Stir the reaction at room temperature for 1-2 hours, monitoring its progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the N-Boc protected piperidine.[5]

-

| Amine Substrate | Reagent | Base | Solvent | Time | Yield (%) |

| Piperidine | (Boc)₂O | Et₃N | CH₂Cl₂ | 1 h | 100 |

Table 1: Representative conditions for the Boc protection of piperidine.[5]

Causality Behind Experimental Choices: The use of a base is crucial to neutralize the acidic proton on the piperidine nitrogen, facilitating its nucleophilic attack on the carbonyl carbon of (Boc)₂O. The choice of solvent depends on the solubility of the starting materials and the desired reaction temperature.

Self-Validating System: The progress of the reaction can be easily monitored by TLC, with the product, this compound, having a different Rf value than the starting piperidine. The final product can be characterized by NMR and mass spectrometry to confirm its identity and purity.

Boc Deprotection of this compound

The removal of the Boc group is typically achieved under acidic conditions, most commonly with trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[5][6]

Experimental Protocol: N-Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

-

Materials:

-

This compound derivative

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

-

Procedure:

-

Dissolve the this compound derivative in DCM in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add TFA (5-10 equivalents) to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring its progress by TLC or LC-MS.

-

Once the reaction is complete, remove the DCM and excess TFA under reduced pressure.

-

Carefully add saturated aqueous NaHCO₃ solution to the residue to neutralize the acid.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the deprotected piperidine.[6]

-

Experimental Protocol: N-Boc Deprotection using 4M HCl in Dioxane

-

Materials:

-

This compound derivative

-

4M HCl in dioxane solution

-

Diethyl ether

-

-

Procedure:

-

Dissolve the this compound derivative in a minimal amount of a suitable solvent like methanol or dioxane.

-

Add the 4M HCl in dioxane solution (3-5 equivalents).

-

Stir the reaction for 1-3 hours at room temperature. The hydrochloride salt of the deprotected piperidine will often precipitate.

-

Upon completion, the product can be collected by filtration after the addition of diethyl ether.[6]

-

Functionalization of the this compound Scaffold

The true power of the this compound scaffold lies in the ability to selectively functionalize the piperidine ring.

Synthesis of Substituted 1-Boc-piperidines

A variety of methods exist for the synthesis of substituted 1-Boc-piperidines, often starting from commercially available piperidones.

Experimental Protocol: Reductive Amination for the Synthesis of 4-Amino-1-Boc-piperidine

-

Materials:

-

N-Boc-4-piperidone

-

Ammonium acetate

-

Sodium cyanoborohydride (NaBH₃CN)

-

Methanol

-

-

Procedure:

-

Dissolve N-Boc-4-piperidone and a large excess of ammonium acetate in methanol.

-

Add sodium cyanoborohydride in one portion.

-

Stir the reaction mixture at room temperature overnight.

-

Quench the reaction with water and remove the methanol under reduced pressure.

-

Make the aqueous solution basic with NaOH and extract with an organic solvent.

-

Dry the organic layer, filter, and concentrate to give the crude product, which can be purified by chromatography.

-

Advanced Functionalization: Rhodium-Catalyzed C-H Insertion

Rhodium-catalyzed C-H insertion reactions provide a powerful tool for the direct functionalization of C-H bonds, offering a more atom-economical approach compared to traditional methods.[7] The site of C-H insertion on the this compound ring can be controlled by the choice of the rhodium catalyst.[7]

Experimental Protocol: C2-Functionalization of N-Boc-Piperidine

-

Materials:

-

N-Boc-piperidine (1.5 mmol)

-

Dirhodium catalyst (e.g., Rh₂(R-TCPTAD)₄) (0.0075 mmol)

-

Aryldiazoacetate (1.0 mmol)

-

Anhydrous solvent (e.g., dichloromethane)

-

-

Procedure:

-

In a flame-dried round-bottom flask, dissolve N-Boc-piperidine and the dirhodium catalyst in the anhydrous solvent.

-

In a separate flask, dissolve the aryldiazoacetate in the anhydrous solvent.

-

Using a syringe pump, add the aryldiazoacetate solution to the piperidine solution over 4 hours at room temperature.

-

Stir the reaction for an additional hour after the addition is complete.

-

Concentrate the reaction mixture and purify by flash column chromatography.[7]

-

| Catalyst | Position of Functionalization |

| Rh₂(R-TCPTAD)₄ | C2 |

| Rh₂(S-2-Cl-5-BrTPCP)₄ (with N-α-oxoarylacetyl-piperidines) | C4 |

Table 2: Catalyst control of site-selectivity in rhodium-catalyzed C-H functionalization of piperidines.[7]

Caption: General experimental workflow for rhodium-catalyzed C-H functionalization.

Conformational Analysis of this compound Derivatives

The biological activity of piperidine-containing drugs is intimately linked to their three-dimensional conformation. The piperidine ring typically adopts a chair conformation to minimize steric and torsional strain.[8] However, the presence of the N-Boc group introduces an additional conformational element: restricted rotation around the N-CO (amide) bond, leading to the existence of multiple conformers in equilibrium.[8]

Variable temperature Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying these conformational dynamics.[8] By analyzing the changes in the NMR spectrum as a function of temperature, it is possible to determine the energy barriers for ring inversion and amide bond rotation.[9]

Caption: Key conformational processes in this compound derivatives.

Bioisosteric Replacement Strategies

Bioisosteric replacement is a powerful strategy in medicinal chemistry to fine-tune the physicochemical and pharmacokinetic properties of a lead compound.[3] While the piperidine ring is often a favorable scaffold, in some cases, its replacement with a bioisostere can lead to improved properties such as enhanced solubility or reduced metabolic degradation.[10]

| Scaffold | Key Physicochemical Properties |

| Piperidine | Modulates lipophilicity and water solubility.[2] |

| 2-Azaspiro[3.3]heptane | Can improve solubility and reduce metabolic degradation.[10] |

| 1-Azaspiro[3.3]heptane | Similar basicity, solubility, and lipophilicity to piperidine, with potentially improved metabolic stability.[11][12] |

Table 3: Comparison of piperidine with common bioisosteres.

Case Study: FDA-Approved Drugs Containing the Piperidine Scaffold

The significance of the piperidine scaffold is underscored by its presence in numerous FDA-approved drugs.[1] Examples include:

-

Methylphenidate (Ritalin): Used for the treatment of ADHD.

-

Fexofenadine (Allegra): An antihistamine for the treatment of allergies.

-

Risperidone (Risperdal): An antipsychotic medication.[1]

The synthesis of these drugs often involves the use of piperidine-containing building blocks, highlighting the importance of the synthetic methodologies discussed in this guide.

Conclusion

The this compound scaffold is an indispensable tool in modern medicinal chemistry. The Boc protecting group provides a robust and versatile handle for controlling the reactivity of the piperidine nitrogen, enabling the synthesis of complex and diverse molecular architectures. A thorough understanding of the synthesis, functionalization, and conformational properties of this compound derivatives is essential for any researcher, scientist, or drug development professional working in this field. The continued development of novel synthetic methods and a deeper understanding of the structure-activity relationships of piperidine-containing compounds will undoubtedly lead to the discovery of new and improved therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. Spirocyclic Piperidine Bioisostere - Enamine [enamine.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Applications of N-Boc-piperidine in drug discovery

An In-depth Technical Guide to the Applications of N-Boc-piperidine in Drug Discovery

Abstract

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved pharmaceuticals across a wide spectrum of therapeutic areas.[1][2][3] Its prevalence stems from its ability to confer favorable pharmacokinetic properties, such as enhanced solubility and metabolic stability, while providing a three-dimensional framework for precise ligand-receptor interactions.[1] The strategic manipulation of this scaffold, however, requires precise control over the reactivity of its nitrogen atom. This guide provides an in-depth exploration of N-Boc-piperidine and its derivatives, cornerstone building blocks in modern drug discovery. We will dissect the fundamental chemistry of the tert-butyloxycarbonyl (Boc) protecting group, showcase its application in the synthesis of key drug classes, provide detailed experimental protocols, and illustrate the logical workflows that empower chemists to construct complex molecular architectures with efficiency and control.

The Strategic Imperative: Why N-Boc Protection is a Chemist's Ally

In multi-step organic synthesis, the ability to selectively mask and unmask a functional group is paramount. The piperidine nitrogen, a secondary amine, is both nucleophilic and basic, making it susceptible to a host of undesired side reactions. The N-Boc group serves as a temporary, inert shield, allowing chemists to perform modifications on other parts of the molecule without interference.[4]

The Chemistry of Control: Protection and Deprotection

The tert-butyloxycarbonyl (Boc) group is a carbamate that is prized for its unique stability profile. It is robust under a wide array of reaction conditions, including basic, nucleophilic, and reductive environments, yet it can be removed cleanly under mild acidic conditions.[5][6] This orthogonality to other common protecting groups, such as the base-labile Fmoc or the hydrogenolysis-labile Cbz group, is a cornerstone of its strategic utility.[5][6]

-

Protection: The Boc group is typically introduced by reacting the piperidine's nitrogen with di-tert-butyl dicarbonate, often called Boc anhydride ((Boc)₂O), in the presence of a base.[7] The amine's lone pair attacks an electrophilic carbonyl carbon of the anhydride, leading to the formation of the stable N-Boc protected piperidine.[6]

-

Deprotection: The removal of the Boc group is its defining feature. It is readily cleaved by treatment with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in an organic solvent.[7] The mechanism involves protonation of the carbonyl oxygen, followed by the collapse of the intermediate to release the free amine, carbon dioxide, and the stable tert-butyl cation.

Caption: The N-Boc protection and deprotection cycle.

Core Applications in Modern Drug Discovery

N-Boc-piperidine derivatives are not merely synthetic curiosities; they are foundational components of numerous blockbuster drugs and clinical candidates. Their versatility allows for their incorporation into a diverse range of therapeutic agents.[8]

Oncology: Scaffolding for Kinase Inhibitors

In the realm of oncology, kinase inhibitors have revolutionized cancer treatment. The piperidine ring often serves as a central scaffold to correctly orient the functional groups that bind within the ATP pocket of the target kinase. N-Boc-piperidine building blocks are instrumental in the synthesis of these complex molecules.

A prominent example is the synthesis of inhibitors for Pim-1 kinase, a serine/threonine kinase implicated in various cancers.[9] Versatile building blocks like 1-Boc-4-(aminomethyl)piperidine provide a bifunctional handle: the protected nitrogen for synthetic control and the primary amine for coupling to the core of the inhibitor.[9]

Caption: General synthetic workflow for a Pim-1 kinase inhibitor.

Central Nervous System (CNS) Disorders

The piperidine core is a common feature in many CNS agents, including antipsychotics and antidepressants. The lipophilic nature of the saturated ring can facilitate penetration of the blood-brain barrier, a critical hurdle for drugs targeting the brain.[1] Functionalized N-Boc-piperidines, such as N-Boc-4-hydroxypiperidine, allow for the fine-tuning of polarity and hydrogen bonding capacity, optimizing interactions with specific neuroreceptors. For instance, N-benzyl piperidine derivatives have been designed as dual inhibitors of histone deacetylase (HDAC) and acetylcholinesterase (AChE) for the potential treatment of Alzheimer's disease.[10]

Key Methodologies and Experimental Protocols

The theoretical value of a building block is realized through robust and reproducible synthetic protocols. The following section details validated, step-by-step methodologies for common and critical transformations involving N-Boc-piperidine derivatives.

Protocol 1: Oxidation of N-Boc-4-hydroxypiperidine

This protocol describes the conversion of the hydroxyl group to a ketone, creating the highly versatile intermediate N-Boc-4-piperidone, a precursor in the synthesis of fentanyl and its analogues.[11][12]

-

Objective: To synthesize tert-butyl 4-oxopiperidine-1-carboxylate (N-Boc-4-piperidone).

-

Materials:

-

N-Boc-4-hydroxypiperidine

-

Dichloromethane (DCM), anhydrous

-

Dess-Martin Periodinane (DMP) or Pyridinium chlorochromate (PCC)

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Sodium thiosulfate (Na₂S₂O₃), saturated aqueous solution

-

Magnesium sulfate (MgSO₄), anhydrous

-

Silica gel for column chromatography

-

-

Procedure:

-

Under a nitrogen atmosphere, dissolve N-Boc-4-hydroxypiperidine (1.0 eq) in anhydrous DCM in a round-bottom flask.

-

Cool the solution to 0 °C using an ice bath.

-

Add Dess-Martin Periodinane (1.2 eq) portion-wise to the stirred solution. Causality Note: DMP is a mild oxidant that minimizes over-oxidation and is effective at room temperature after initial cooling.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and Na₂S₂O₃. Stir vigorously until the layers are clear.

-

Separate the organic layer. Extract the aqueous layer twice with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield N-Boc-4-piperidone as a white solid.

-

Protocol 2: Synthesis of a Diaminopyrimidine-based Pim-1 Inhibitor

This two-step protocol, adapted from established methodologies, demonstrates the utility of 1-Boc-4-(aminomethyl)piperidine in constructing potent kinase inhibitors.[9]

-

Objective: To synthesize a final Pim-1 inhibitor via sequential nucleophilic aromatic substitution (SₙAr) and deprotection.

-

Step 1: Synthesis of tert-butyl 4-(((2-chloro-5-cyanopyrimidin-4-yl)amino)methyl)piperidine-1-carboxylate

-

Materials:

-

2,4-dichloro-5-cyanopyrimidine

-

1-Boc-4-(aminomethyl)piperidine

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF), anhydrous

-

-

Procedure:

-

To a solution of 2,4-dichloro-5-cyanopyrimidine (1.0 eq) in anhydrous DMF, add 1-Boc-4-(aminomethyl)piperidine (1.1 eq).

-

Add DIPEA (2.0 eq) to the mixture. Causality Note: DIPEA acts as a non-nucleophilic base to scavenge the HCl generated during the reaction, driving it to completion.

-

Stir the reaction at room temperature for 12-24 hours.

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the intermediate via column chromatography.

-

-

-

Step 2: Second SₙAr and Final Boc Deprotection

-

Materials:

-

Intermediate from Step 1

-

Desired aromatic amine (e.g., 3-methoxyaniline)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

-

Procedure:

-

Dissolve the intermediate from Step 1 (1.0 eq) and the aromatic amine (1.2 eq) in a suitable solvent like isopropanol.

-

Heat the reaction at reflux until the starting material is consumed (monitor by TLC/LC-MS).

-

Cool the reaction, concentrate the solvent, and purify the Boc-protected final product by chromatography.

-

Dissolve the purified, protected inhibitor in DCM.

-

Add TFA (10-20 eq) and stir at room temperature for 1-2 hours.

-

Concentrate the reaction mixture under reduced pressure. Neutralize with a saturated NaHCO₃ solution and extract with ethyl acetate or DCM.

-

Dry and concentrate the organic layers to yield the final, active Pim-1 inhibitor.

-

-

Quantitative Data Analysis

The true measure of a drug candidate's potential lies in its biological activity. N-Boc-piperidine scaffolds have been instrumental in developing compounds with potent inhibitory and functional activities.

| Compound Class | Target | Representative Compound | IC₅₀ (nM) | Reference |

| HDAC/AChE Inhibitor | HDAC / AChE | Compound d5 | 170 (HDAC) / 6890 (AChE) | [10] |

| HDAC/AChE Inhibitor | HDAC / AChE | Compound d10 | 450 (HDAC) / 3220 (AChE) | [10] |

| Kinase Inhibitor | Pim-1 | Diaminopyrimidine Series | < 100 | [9] |

| ALK/c-Met Inhibitor | ALK / c-Met | Crizotinib | 24 (ALK) / 20 (c-Met) | [8] |

Table 1: Biological activity of selected drug candidates synthesized using N-Boc-piperidine derivatives. IC₅₀ values represent the concentration required for 50% inhibition.

Conclusion

N-Boc-piperidine and its functionalized derivatives are indispensable tools in the drug discovery arsenal. The Boc group provides a robust, reliable, and strategically versatile method for protecting the piperidine nitrogen, enabling chemists to execute complex synthetic routes with high fidelity.[13] From oncology to neuroscience, this class of building blocks has proven essential for creating molecules with improved pharmacokinetic profiles and potent biological activity.[1][8] The continued innovation in synthetic methodologies, including asymmetric approaches, ensures that N-Boc-piperidine scaffolds will remain at the forefront of medicinal chemistry, paving the way for the next generation of life-saving therapeutics.[14][15]

References

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. nbinno.com [nbinno.com]

- 5. benchchem.com [benchchem.com]

- 6. total-synthesis.com [total-synthesis.com]

- 7. Tert-Butyloxycarbonyl Protecting Group [es.bzchemicals.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. caymanchem.com [caymanchem.com]

- 12. documents.un.org [documents.un.org]

- 13. nbinno.com [nbinno.com]

- 14. A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

The Alchemist's Handshake: A Technical Guide to Boc Protection of Piperidine Rings

For researchers, medicinal chemists, and professionals in drug development, the piperidine ring is a ubiquitous scaffold, a foundational element in a vast array of pharmaceuticals and biologically active molecules. Its secondary amine, however, presents a synthetic challenge: a nucleophilic and basic center prone to undesired reactivity. Mastering the temporary masking, or "protection," of this amine is paramount to successful multi-step synthesis. Among the arsenal of protecting groups, the tert-butoxycarbonyl (Boc) group stands as a reliable and versatile workhorse.

This guide provides an in-depth exploration of the Boc protection of piperidine rings, moving beyond simple protocols to elucidate the underlying chemical principles and practical considerations that govern this critical transformation. Herein, we dissect the "why" behind the "how," offering field-proven insights to empower chemists to confidently and efficiently wield this essential synthetic tool.

The Rationale: Why Boc?

The selection of a protecting group is a strategic decision dictated by the overall synthetic route. The Boc group's popularity for protecting piperidine and other amines stems from a favorable balance of stability and controlled lability.[1] It forms a carbamate that effectively deactivates the nitrogen's nucleophilicity and basicity, rendering it inert to a wide range of reagents, including organometallics, hydrides, and most basic conditions.[2][3]

Crucially, the Boc group can be readily and cleanly cleaved under acidic conditions, a property that forms the basis of its strategic utility in complex syntheses, particularly in orthogonal protection schemes where other protecting groups sensitive to different conditions (e.g., the base-labile Fmoc group) are present.[1][2]

The Core Reaction: Mechanism of Boc Protection

The Boc protection of piperidine's secondary amine is a nucleophilic acyl substitution reaction. The process is typically carried out using di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O), as the electrophilic source of the Boc group.

The reaction proceeds via the nucleophilic attack of the piperidine nitrogen on one of the carbonyl carbons of Boc anhydride. This forms a transient tetrahedral intermediate. The intermediate then collapses, expelling a tert-butoxide and carbon dioxide, to yield the stable N-Boc-piperidine. The evolution of carbon dioxide gas provides a strong thermodynamic driving force for the reaction.

Often, a base such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) is employed to scavenge the proton generated during the reaction, thereby preventing the protonation of the starting piperidine and ensuring its availability as a nucleophile.

References

Reactivity of the piperidine nitrogen with a Boc group

An In-Depth Technical Guide to the Reactivity of the Boc-Protected Piperidine Nitrogen

Abstract

The piperidine ring is a quintessential scaffold in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of pharmaceutical agents.[1][2] Its synthesis and functionalization are central to drug discovery. A key strategy in the manipulation of the piperidine motif is the use of protecting groups, among which the tert-butoxycarbonyl (Boc) group is preeminent. This guide provides a detailed examination of the reactivity of the piperidine nitrogen once protected with a Boc group. Far from being a simple steric shield, the Boc group fundamentally alters the electronic character of the nitrogen, profoundly diminishing its basicity and nucleophilicity. We will explore the chemical principles governing this modulation, detail the standard protocols for its installation and removal, and illustrate how this controlled reactivity is strategically exploited in complex organic synthesis.

The Electronic and Steric Influence of the Boc Group

The protection of a piperidine nitrogen with a Boc group is achieved by reacting it with di-tert-butyl dicarbonate (Boc₂O), which converts the secondary amine into a tert-butyl carbamate.[3][4] This transformation introduces significant electronic and steric changes that dictate the nitrogen's subsequent reactivity.

Electronic Effects: Resonance Deactivation

The most critical change is the introduction of an adjacent carbonyl group. The lone pair of electrons on the piperidine nitrogen, which is the source of its nucleophilicity and basicity in the unprotected state, is delocalized through resonance onto the carbonyl oxygen.[5]

This resonance stabilization effectively reduces the electron density on the nitrogen atom, making it significantly less available to donate to electrophiles or abstract a proton. This phenomenon is the primary reason for the dramatic decrease in the nitrogen's reactivity.[6]

Steric Hindrance

The bulky tert-butyl moiety of the Boc group provides substantial steric hindrance around the nitrogen atom.[7] This physically obstructs the approach of reactants, further diminishing the nitrogen's ability to participate in chemical reactions. While the electronic effect is dominant, this steric shielding contributes to the overall stability and inertness of the N-Boc bond under many conditions.

Quantitative Impact on Basicity and Nucleophilicity

The combined electronic and steric effects result in a drastic reduction in the basicity of the piperidine nitrogen. This is quantitatively reflected in the pKa of its conjugate acid (pKaH).

| Compound | pKa of Conjugate Acid (pKaH) | Relative Basicity | Nucleophilicity (n) |

| Piperidine | ~11.1 - 11.2[8][9] | Strong Base | High (18.1 in H₂O)[10][11] |

| N-Boc-piperidine | Significantly Lower (Not typically basic) | Very Weak Base / Non-basic | Negligible[10] |

Table 1: Comparison of Basicity and Nucleophilicity.

As shown, piperidine is a strong base, comparable to other secondary amines. After Boc protection, its basicity is virtually eliminated for most practical synthetic purposes. Consequently, its nucleophilicity is also attenuated to the point of being considered non-reactive in typical alkylation or acylation reactions.[12]

Reactivity Profile of the N-Boc-Piperidine Moiety

The installation of a Boc group renders the piperidine nitrogen largely inert to a wide range of reagents and conditions, which is the primary goal of its application. Its "reactivity" is therefore best understood in two contexts: its deliberate removal (deprotection) and its influence on other parts of the piperidine ring.

Inertness to Common Transformations

-

Alkylation & Acylation: The N-Boc-piperidine nitrogen does not undergo alkylation or acylation under standard conditions.[12] This allows chemists to perform these reactions on other functional groups within the molecule without affecting the protected nitrogen.

-

Basic and Nucleophilic Conditions: The Boc group is exceptionally stable to bases and a wide variety of nucleophiles, making it orthogonal to other protecting groups like Fmoc, which is base-labile.[4][6][7]

-

Catalytic Hydrogenation: Unlike the benzyloxycarbonyl (Cbz) group, the Boc group is stable to catalytic hydrogenation conditions (e.g., H₂, Pd/C).[6]

Directed α-Lithiation

While the nitrogen itself becomes unreactive, the Boc group serves as an excellent directing group for the deprotonation of the adjacent α-carbon atoms (C2 and C6). Using a strong, sterically hindered base like sec-butyllithium (s-BuLi) in the presence of a ligand such as TMEDA, the α-proton can be selectively removed to form a lithiated intermediate. This powerful strategy enables the introduction of various electrophiles at the α-position of the piperidine ring.[13][14]

Key Experimental Protocols

Trustworthy protocols are the foundation of reproducible science. The following sections provide detailed, field-tested methodologies for the protection and deprotection of the piperidine nitrogen.

Protocol 1: N-Boc Protection of Piperidine

This protocol describes the standard procedure for protecting piperidine using di-tert-butyl dicarbonate (Boc₂O). The reaction proceeds via nucleophilic attack of the amine on the Boc anhydride.[5]

Materials:

-

Piperidine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Dichloromethane (DCM) or Dioxane/Water

-

Triethylamine (NEt₃) or Sodium Hydroxide (NaOH)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve piperidine (1.0 eq) in DCM.

-

Add triethylamine (1.2 eq) to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Add a solution of Boc₂O (1.1 eq) in DCM dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution, followed by brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc-piperidine.

-

Purify by column chromatography if necessary.

Protocol 2: Acid-Catalyzed N-Boc Deprotection

The removal of the Boc group is its most important chemical reaction. It is typically achieved under strong acidic conditions, which trigger a fragmentation cascade.[7][15]

Materials:

-

N-Boc-piperidine derivative

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

(Optional) Scavenger: Triisopropylsilane (TIS) or Anisole

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution or other base for neutralization

-

Diethyl ether

Procedure:

-

Dissolve the N-Boc-piperidine substrate (1.0 eq) in DCM.

-

If the substrate contains other nucleophilic groups (e.g., tryptophan, methionine), add a scavenger like TIS (1.1 eq).[16]

-

Cool the solution to 0 °C.

-

Add TFA (10-20 eq, often used as a 20-50% solution in DCM) dropwise.[16][17]

-

Stir the reaction at room temperature for 1-3 hours, monitoring by TLC or LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

-

Dissolve the residue in water and carefully neutralize with a base (e.g., saturated NaHCO₃) until the pH is > 8.

-

Extract the aqueous layer multiple times with an organic solvent (e.g., DCM or ethyl acetate).

-

Combine the organic extracts, dry over Na₂SO₄, filter, and concentrate to yield the deprotected piperidine. The product may also be isolated as its hydrochloride salt by using 4M HCl in dioxane, which often precipitates directly from the reaction mixture.[16][17]

Critical Consideration: The tert-Butyl Cation The mechanism of deprotection generates a stable tert-butyl carbocation.[5][7] This is a highly reactive electrophile that can alkylate other nucleophilic sites in the molecule, leading to unwanted side products. The addition of a "scavenger" like TIS or anisole provides an alternative, more reactive nucleophile to trap the tert-butyl cation, preventing these side reactions.[4][16]

Strategic Application in Drug Development

The on/off switching of piperidine reactivity via Boc protection is a cornerstone of modern synthetic strategy. In the synthesis of complex molecules like the PROTAC degrader ARV-110, a Boc-protected piperazine is used as a building block.[18] The Boc group ensures the piperazine nitrogen remains inert during a crucial SNAr (Nucleophilic Aromatic Substitution) reaction. Only after this key bond is formed is the Boc group removed with HCl to reveal the free amine, which is then used in a subsequent reductive amination step to complete the synthesis of the final molecule.[18] This sequence perfectly illustrates the strategic value of modulating reactivity with the Boc group.

Conclusion

The tert-butoxycarbonyl group is an indispensable tool in organic synthesis, particularly for managing the reactivity of the ubiquitous piperidine scaffold. Its influence extends beyond simple steric blocking; through resonance delocalization, it fundamentally deactivates the piperidine nitrogen, rendering it non-basic and non-nucleophilic. This electronic modulation allows for precise chemical manipulations at other sites within a molecule. The true "reactivity" of the N-Boc group lies in its controlled and efficient cleavage under acidic conditions, a reaction that is both predictable and robust. For researchers, scientists, and drug development professionals, a thorough understanding of the principles and protocols governing the use of the Boc group is essential for the rational design and successful execution of complex synthetic routes.

References

- 1. Synthesis of N-Boc 4-piperidone_Chemicalbook [chemicalbook.com]

- 2. benchchem.com [benchchem.com]

- 3. wuxibiology.com [wuxibiology.com]

- 4. Boc-Protected Amino Groups [organic-chemistry.org]

- 5. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 6. researchgate.net [researchgate.net]

- 7. total-synthesis.com [total-synthesis.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. quora.com [quora.com]

- 10. researchgate.net [researchgate.net]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. benchchem.com [benchchem.com]

- 13. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 14. researchgate.net [researchgate.net]

- 15. BOC Protection and Deprotection [bzchemicals.com]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. mdpi.com [mdpi.com]

A Technical Guide to Chiral 1-Boc-Piperidine Building Blocks for Asymmetric Synthesis

<

Executive Summary

The piperidine ring is a paramount scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2][3] The therapeutic efficacy of these compounds is often dictated by the precise three-dimensional arrangement of substituents on this heterocyclic core. Consequently, the development of robust and efficient methods for the synthesis of enantiomerically pure piperidine building blocks is a critical endeavor in pharmaceutical research and development. This guide provides an in-depth technical overview of the synthesis and application of chiral 1-Boc-piperidines, versatile intermediates that have empowered the construction of complex, stereochemically defined molecules. We will explore the strategic advantages of the Boc-protecting group and delve into the primary asymmetric strategies employed for their synthesis, including catalytic asymmetric hydrogenation, enzymatic resolutions, and the use of chiral auxiliaries. This document is intended for researchers, scientists, and drug development professionals seeking to leverage these powerful building blocks in their synthetic programs.

The Privileged Piperidine Scaffold and the Imperative of Chirality

The piperidine motif is a ubiquitous feature in a vast array of natural products and pharmaceuticals, valued for its conformational properties and its ability to engage in key biological interactions.[1][2][4][5] Its presence in drugs treating a wide spectrum of conditions—from allergies and diabetes to cancer and neurological disorders—underscores its significance as a "privileged scaffold."[1][5]

The introduction of stereocenters onto the piperidine ring dramatically expands its chemical space and biological potential.[3][6] Different enantiomers or diastereomers of a drug molecule can exhibit vastly different pharmacological activities, metabolic profiles, and toxicities. Therefore, the ability to control the stereochemistry at each chiral center is not just an academic exercise but a regulatory and safety imperative in drug development. This necessity drives the demand for reliable methods to access enantiopure building blocks like chiral 1-Boc-piperidines.

The Strategic Role of the N-Boc Protecting Group

The tert-butoxycarbonyl (Boc) group is the protecting group of choice for the piperidine nitrogen in many synthetic applications for several key reasons:

-

Stability and Orthogonality: The Boc group is stable to a wide range of reaction conditions, including organometallic reagents and many reducing and oxidizing agents. Crucially, it can be removed under acidic conditions (e.g., trifluoroacetic acid) that are orthogonal to many other protecting groups, allowing for selective deprotection in complex syntheses.

-

Modification of Reactivity: The electron-withdrawing nature of the Boc group decreases the nucleophilicity and basicity of the piperidine nitrogen, preventing unwanted side reactions such as catalyst poisoning in transition metal-catalyzed processes.[7]

-

Conformational Control: The steric bulk of the Boc group can influence the conformation of the piperidine ring, which can be exploited to direct the stereochemical outcome of subsequent reactions.

-

Directed Metalation: The carbamate functionality can direct lithiation to the adjacent C2 and C6 positions, providing a powerful method for the introduction of substituents at these positions.[8][9]

Core Strategies for Asymmetric Synthesis

The synthesis of chiral 1-Boc-piperidines can be broadly categorized into several key strategies. The choice of method often depends on the desired substitution pattern, scalability, and the availability of starting materials and catalysts.

Catalytic Asymmetric Hydrogenation

Catalytic asymmetric hydrogenation represents one of the most direct and atom-economical methods for creating chiral centers. The primary challenge in the hydrogenation of pyridines is the aromaticity of the substrate and the potential for both the starting material and the piperidine product to coordinate to and deactivate the metal catalyst.[7][10]

A highly effective strategy to overcome these challenges involves the activation of the pyridine ring by forming a pyridinium salt .[7][10] This activation increases the susceptibility of the ring to reduction. Iridium-based catalysts, in particular, have shown exceptional performance in the asymmetric hydrogenation of these salts.

-

Mechanism Insight: The pyridine is typically activated by N-alkylation (e.g., with a benzyl group) to form a pyridinium salt.[10][11] This enhances the substrate's reactivity and prevents catalyst inhibition.[7][10] An iridium catalyst, paired with a chiral phosphine ligand (e.g., (R)-Synphos), then facilitates the enantioselective addition of hydrogen to the ring.[10] The resulting chiral N-benzylpiperidine can then be N-Boc protected, often with concurrent debenzylation.

Workflow: Asymmetric Hydrogenation of Pyridinium Salts

Caption: General workflow for synthesizing chiral piperidines via asymmetric hydrogenation of activated pyridinium salts.

Data Summary: Iridium-Catalyzed Asymmetric Hydrogenation of 2-Substituted Pyridinium Salts [10]

| Substrate (2-Substituted) | Catalyst System | Pressure (psi) | Yield (%) | ee (%) |

| Phenyl | [{Ir(cod)Cl}₂]/(R)-synphos | 600 | 98 | 96 |

| 4-MeO-Ph | [{Ir(cod)Cl}₂]/(R)-synphos | 600 | 99 | 96 |

| 4-F-Ph | [{Ir(cod)Cl}₂]/(R)-synphos | 600 | 99 | 95 |

| 2-Naphthyl | [{Ir(cod)Cl}₂]/(R)-synphos | 600 | 99 | 96 |

| Methyl | [{Ir(cod)Cl}₂]/(R)-synphos | 1300 | 92 | 90 |

Data extracted from Ye, Z.-S., et al. (2012). Angew. Chem. Int. Ed.[10]

Enzymatic and Chemo-enzymatic Methods

Biocatalysis offers a powerful and environmentally benign approach to chiral synthesis, operating under mild conditions with exquisite selectivity.[12] For chiral piperidines, enzymatic strategies primarily involve kinetic resolution of racemates or asymmetric reduction of prochiral ketones.

-

Kinetic Resolution: In a kinetic resolution, an enzyme selectively reacts with one enantiomer of a racemic mixture, allowing for the separation of the unreacted, enantiopure starting material and the transformed product. Lipases are commonly used for the resolution of racemic piperidine alcohols or esters through selective acylation or hydrolysis.[13][14][15][16]

-

Asymmetric Reduction: Ketoreductases (KREDs), often coupled with a cofactor regeneration system (e.g., using glucose dehydrogenase, GDH), can reduce prochiral ketones like N-Boc-3-piperidone to the corresponding chiral alcohol with very high enantiomeric excess.[17][18] This is a key strategy for producing intermediates like (S)-N-Boc-3-hydroxypiperidine, a building block for the anticancer drug ibrutinib.[17][18]

Featured Protocol: Asymmetric Synthesis of (S)-N-Boc-3-hydroxypiperidine using a Co-expressed KRED/GDH System [17]

This protocol describes the whole-cell biocatalytic reduction of N-Boc-3-piperidone.

-

Biocatalyst Preparation: Cultivate E. coli cells co-expressing a suitable ketoreductase (KRED) and glucose dehydrogenase (GDH) to the desired cell density. Harvest the cells by centrifugation to obtain a wet cell paste.

-

Reaction Setup: In a suitable reaction vessel, prepare a buffered solution (e.g., 100 mM PBS, pH 6.5).

-

Component Addition: To the buffer, add the substrate N-Boc-3-piperidone (e.g., 100 g/L), D-glucose (e.g., 130 g/L) as the ultimate reductant, the cofactor NADP+ (e.g., 0.2 g/L), and the wet cell paste (e.g., 30 g/L).

-

Reaction Execution: Stir the reaction mixture at a controlled temperature (e.g., 30-37 °C) and monitor the conversion of the substrate by an appropriate analytical method (e.g., GC or HPLC).

-

Workup and Isolation: Upon completion, separate the biomass (e.g., by centrifugation or filtration). Extract the aqueous phase with an organic solvent (e.g., ethyl acetate). Dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude (S)-N-Boc-3-hydroxypiperidine by column chromatography or crystallization to obtain the final product with high chemical and enantiomeric purity.

Chiral Auxiliary-Mediated Synthesis

A chiral auxiliary is a stereogenic molecule that is temporarily attached to a substrate to direct the stereochemical course of a reaction.[19] After the desired transformation, the auxiliary is cleaved and can often be recovered. While less atom-economical than catalytic methods, this approach is robust, predictable, and highly effective.

-

Evans Oxazolidinones: Evans-type oxazolidinones are classic examples of powerful chiral auxiliaries.[19] They can be acylated and then subjected to diastereoselective alkylation, aldol, or Michael addition reactions. While more commonly used in acyclic synthesis, the principles can be adapted for the construction of substituted piperidines.

-

Auxiliary-Based Hydrogenation: An alternative to using a chiral catalyst is to attach a chiral auxiliary to the pyridine ring itself. Glorius and co-workers developed a method where a chiral oxazolidinone is attached at the 2-position of the pyridine.[20] Hydrogenation with an achiral heterogeneous catalyst (e.g., Pd(OH)₂/C) proceeds with high diastereoselectivity, directed by the auxiliary, which is then cleaved under the reaction conditions.[20]

Decision Framework: Selecting a Synthetic Strategy

Caption: A simplified decision tree for choosing a primary synthetic strategy for chiral 1-Boc-piperidines.

Applications in Drug Development: A Case Study

Chiral 1-Boc-piperidines are not merely synthetic curiosities; they are pivotal intermediates in the synthesis of marketed drugs.

Case Study: Niraparib

Niraparib is a poly(ADP-ribose) polymerase (PARP) inhibitor used for the treatment of ovarian cancer.[12] A key structural feature of Niraparib is a chiral 3-substituted piperidine ring. Chemo-enzymatic methods have been developed to synthesize key intermediates for this drug.[12] For instance, a one-pot cascade involving an amine oxidase and an ene-imine reductase (EneIRED) can convert an N-substituted tetrahydropyridine into a stereo-defined 3-substituted piperidine, which serves as a precursor to the core of Niraparib.[12] This highlights the industrial relevance and power of combining chemical and biological catalysis to access these valuable building blocks.[12]

Conclusion and Future Outlook

Chiral 1-Boc-piperidine building blocks are indispensable tools in modern asymmetric synthesis, particularly for applications in drug discovery and development. The strategic use of the Boc protecting group, combined with powerful synthetic methods such as catalytic asymmetric hydrogenation and enzymatic transformations, provides reliable and efficient access to a wide array of enantiomerically pure piperidine derivatives. As the demand for more complex and stereochemically dense pharmaceutical agents continues to grow, the development of new catalysts, enzymes, and synthetic strategies for preparing these building blocks will remain an active and vital area of research. The ongoing integration of flow chemistry and biocatalysis promises to make the synthesis of these crucial intermediates even more efficient, scalable, and sustainable in the future.

References

- 1. researchgate.net [researchgate.net]

- 2. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.com]

- 3. thieme-connect.de [thieme-connect.de]

- 4. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Iridium-catalyzed asymmetric hydrogenation of pyridinium salts. | Semantic Scholar [semanticscholar.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Dynamic kinetic and kinetic resolution of N-Boc-2-lithiopiperidine - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 10. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 11. Asymmetric hydrogenation of pyridinium salts with an iridium phosphole catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Item - Use of Lipase Catalytic Resolution in the Preparation of Ethyl (2S,5R)â5-((Benzyloxy)amino)piperidine-2-carboxylate, a Key Intermediate of the βâLactamase Inhibitor Avibactam - American Chemical Society - Figshare [acs.figshare.com]

- 14. Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 20. lac.dicp.ac.cn [lac.dicp.ac.cn]

The Strategic Integration of 1-Boc-Piperidine in Fragment-Based Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient paradigm for the identification of novel lead compounds. Central to the success of any FBDD campaign is the rational design and selection of the fragment library. This guide provides an in-depth technical examination of 1-Boc-piperidine and its derivatives as privileged scaffolds in FBDD. We will explore the physicochemical properties that make this saturated heterocycle an exemplary fragment, detail its role in library design for exploring three-dimensional chemical space, and present field-proven protocols for screening and hit-to-lead optimization. By synthesizing principles of medicinal chemistry with practical experimental workflows, this document serves as a comprehensive resource for leveraging the this compound core to accelerate drug discovery programs.

Introduction: The Power of Fragments and the Rise of Saturated Heterocycles

Fragment-Based Drug Discovery (FBDD) offers a compelling alternative to traditional high-throughput screening (HTS) by focusing on smaller, less complex molecules, typically with molecular weights under 300 Da.[1] This approach is built on the principle that a more comprehensive exploration of chemical space can be achieved with a smaller, more curated library of fragments.[1][2] These fragments, while often exhibiting weak binding affinities (in the millimolar to micromolar range), provide high-quality starting points for optimization due to their higher "ligand efficiency"—a measure of binding energy per heavy atom.[3]

Historically, FBDD libraries have been dominated by flat, aromatic compounds. However, the increasing need to tackle complex biological targets and improve the physicochemical properties of drug candidates has led to a surge of interest in three-dimensional (3D) fragments.[4][5] Saturated heterocycles, such as piperidine, are at the forefront of this movement. The piperidine ring is a prevalent structural motif in a vast array of approved drugs and biologically active molecules, valued for its conformational flexibility and ability to present substituents in well-defined spatial orientations.[6][7][8]

The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen is of particular strategic importance. The Boc group enhances stability, modulates solubility, and provides a synthetically tractable handle for subsequent chemical elaboration, making this compound a versatile and valuable building block in medicinal chemistry.[9][10]

The this compound Scaffold: A Privileged Fragment for FBDD

The utility of this compound as a fragment is rooted in its physicochemical properties, which align well with the guiding principles of FBDD, often referred to as the "Rule of Three".[11][12]

Adherence to the "Rule of Three"

The "Rule of Three" (Ro3) provides a set of guidelines for ideal fragment characteristics: molecular weight < 300 Da, cLogP < 3, ≤ 3 hydrogen bond donors, and ≤ 3 hydrogen bond acceptors.[1][13] These parameters are designed to ensure fragments possess sufficient water solubility for screening at high concentrations and have ample vectors for optimization without becoming excessively lipophilic or large.

| Property | Guideline (Ro3) | This compound | 4-Amino-1-Boc-piperidine |

| Molecular Weight | < 300 Da | 185.26 g/mol [14] | 200.28 g/mol [15] |

| cLogP | ≤ 3 | ~1.9-2.2 (calculated) | ~0.7 (calculated)[15] |

| Hydrogen Bond Donors | ≤ 3 | 0 | 1 (the amino group) |

| Hydrogen Bond Acceptors | ≤ 3 | 2 (the carbonyl oxygen and the piperidine nitrogen) | 3 (the carbonyl oxygen, piperidine nitrogen, and primary amine) |

| Rotatable Bonds | ≤ 3 | 2 | 2 |

Table 1: Physicochemical properties of this compound and a representative derivative in the context of the "Rule of Three".

As demonstrated in Table 1, the this compound core and its simple derivatives comfortably fit within these guidelines, making them ideal candidates for inclusion in a fragment library.

Exploring 3D Chemical Space

A key advantage of the piperidine scaffold is its non-planar, chair-like conformation. This allows for the presentation of substituents in axial and equatorial positions, enabling a more sophisticated exploration of the three-dimensional architecture of a protein's binding site.[4][16] This is a significant advantage over flat, aromatic fragments, which can limit the types of interactions that can be formed.[5][17] The systematic synthesis and analysis of substituted piperidines have shown that they provide access to a diverse range of 3D shapes suitable for FBDD campaigns.[4][18]

Synthetic Tractability

The Boc protecting group is crucial for the synthetic utility of the piperidine fragment. It is stable under a wide range of reaction conditions but can be readily removed under mild acidic conditions. This allows for the selective functionalization of the piperidine nitrogen at a later stage of the hit-to-lead process.[9] Furthermore, various functionalized this compound derivatives are commercially available or can be synthesized through established chemical routes, providing readily accessible vectors for fragment growing or linking strategies.[10][19][20]

Designing a this compound-Focused Fragment Library

A well-designed fragment library should be diverse, soluble, and synthetically tractable.[2] Incorporating this compound derivatives requires careful consideration of substitution patterns to maximize the exploration of relevant chemical space.

A successful library design strategy involves:

-

Positional Isomerism: Including derivatives with substituents at the 2-, 3-, and 4-positions of the piperidine ring.

-

Stereochemical Diversity: Incorporating chiral derivatives to probe stereospecific interactions within the binding site.[20]

-

Functional Group Diversity: Introducing a range of small, functional groups (e.g., -OH, -NH2, -COOH, -CH3) to provide different interaction points (hydrogen bond donors/acceptors, hydrophobic contacts).

Caption: Core principles for designing a diverse this compound fragment library.

Biophysical Screening of Piperidine Fragments

Due to their weak binding affinities, fragments require sensitive biophysical techniques for detection.[21][22] Nuclear Magnetic Resonance (NMR) spectroscopy, Surface Plasmon Resonance (SPR), and X-ray crystallography are the most robust and commonly employed methods.[23][24]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful technique for fragment screening as it can detect weak binding events and provide structural information about the binding site.[25][26]

-

Ligand-Observed NMR: Techniques like Saturation Transfer Difference (STD)-NMR are highly efficient for primary screening. In an STD-NMR experiment, the protein is selectively saturated, and this saturation is transferred to any bound ligands. Only the signals of binding fragments will appear in the resulting difference spectrum.

-

Protein-Observed NMR: In this approach, changes in the chemical shifts of a ¹⁵N-labeled protein are monitored upon addition of a fragment. This method, often using Heteronuclear Single Quantum Coherence (HSQC) spectra, can not only confirm binding but also map the binding site on the protein surface.[26]

-

Sample Preparation: Prepare a stock solution of the protein target (typically 10-50 µM) in a suitable deuterated buffer. Prepare stock solutions of fragment mixtures (cocktails of 5-10 non-overlapping fragments) in the same buffer.

-

NMR Acquisition: Acquire a reference ¹H NMR spectrum of the fragment mixture. Add the protein to the fragment mixture and acquire the STD-NMR spectrum.

-

Data Analysis: Subtract the off-resonance spectrum from the on-resonance spectrum. The resulting difference spectrum will show signals only for the fragments that bind to the protein.

-

Hit Deconvolution: If a mixture shows a positive result, screen each individual fragment from that mixture to identify the specific binder.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures changes in the refractive index at a sensor surface where the protein target is immobilized.[23][27] It is highly sensitive, requires low protein consumption, and can provide kinetic data (association and dissociation rates) in addition to affinity data.[3][28]

-

Sensor Chip Preparation: Immobilize the protein target onto a sensor chip surface using a suitable chemistry (e.g., amine coupling). A reference channel should be prepared for background subtraction.

-

Screening: Inject the fragment library (typically at concentrations of 100-500 µM) over the sensor and reference channels.

-

Data Analysis: Monitor the change in response units (RU) upon fragment binding. A significant and reproducible response in the active channel compared to the reference channel indicates a hit.

-

Hit Validation: Perform dose-response experiments for confirmed hits to determine the dissociation constant (KD).

Caption: A typical workflow for a fragment-based drug discovery campaign.

X-ray Crystallography

X-ray crystallography is the gold standard for unequivocally determining the binding mode of a fragment.[24][29] By soaking a protein crystal in a solution containing the fragment, a high-resolution structure of the protein-fragment complex can be obtained.[30][31] This structural information is invaluable for the subsequent hit-to-lead optimization phase, as it reveals the precise interactions between the fragment and the target and identifies vectors for chemical elaboration.[32]

From Hit to Lead: The Synthetic Evolution of this compound Fragments

Once a this compound fragment has been identified as a validated hit, the next phase involves rationally modifying its structure to improve potency and selectivity.

-

Fragment Growing: This strategy involves adding chemical functionality to the fragment to engage with adjacent pockets on the protein surface. The Boc-protected nitrogen is an ideal point for this, as deprotection reveals a secondary amine that can be elaborated into a wide variety of functional groups. For example, 1-Boc-4-anilinopiperidine is a key intermediate in the synthesis of fentanyl and its analogues, demonstrating how the core scaffold can be built upon.[33][34]

-

Fragment Linking: If two different fragments are found to bind in close proximity, they can be chemically linked together to create a single, more potent molecule. The conformational rigidity of the piperidine ring can be advantageous in positioning the linked pharmacophores correctly.

The synthetic versatility of intermediates like 1-Boc-3-piperidone and various aminopiperidines allows chemists to rapidly generate analogues for structure-activity relationship (SAR) studies.[10][35][36]

Conclusion and Future Perspectives

The this compound scaffold represents a cornerstone for the design of modern, 3D-rich fragment libraries. Its favorable physicochemical properties, conformational pre-organization, and synthetic tractability make it an invaluable tool for tackling challenging biological targets. By integrating this privileged core into FBDD campaigns and leveraging powerful biophysical screening techniques, researchers can significantly enhance the efficiency and success rate of hit identification and optimization. As drug discovery continues to move towards more complex and previously "undruggable" targets, the strategic use of 3D fragments like this compound will undoubtedly play an increasingly critical role in the development of next-generation therapeutics.

References

- 1. Fragment-based lead discovery - Wikipedia [en.wikipedia.org]

- 2. med.stanford.edu [med.stanford.edu]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. nbinno.com [nbinno.com]

- 8. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemimpex.com [chemimpex.com]

- 10. chemimpex.com [chemimpex.com]

- 11. semanticscholar.org [semanticscholar.org]

- 12. researchgate.net [researchgate.net]

- 13. Practical Fragments: Pushing the Rule of 3 [practicalfragments.blogspot.com]

- 14. 75844-69-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 15. 4-Amino-1-Boc-piperidine | C10H20N2O2 | CID 1268291 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. discovery.researcher.life [discovery.researcher.life]

- 17. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 18. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of meth ... - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00239F [pubs.rsc.org]

- 19. nbinno.com [nbinno.com]

- 20. benchchem.com [benchchem.com]

- 21. bioradiations.com [bioradiations.com]

- 22. researchgate.net [researchgate.net]

- 23. academic.oup.com [academic.oup.com]

- 24. researchgate.net [researchgate.net]

- 25. Fragment-Based Drug Discovery by NMR. Where Are the Successes and Where can It Be Improved? - PMC [pmc.ncbi.nlm.nih.gov]

- 26. NMR-Fragment Based Virtual Screening: A Brief Overview - PMC [pmc.ncbi.nlm.nih.gov]